molecular formula C33H33FN8O B12697950 N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine CAS No. 85401-48-5

N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine

Cat. No.: B12697950
CAS No.: 85401-48-5
M. Wt: 576.7 g/mol
InChI Key: DTGBAEHGWQQTRQ-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes multiple azo groups and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Azo Compounds: The initial step involves the diazotization of aniline derivatives followed by coupling with naphthylamines to form azo compounds.

    Triazine Ring Formation: The next step involves the reaction of these azo compounds with cyanuric chloride under controlled conditions to form the triazine ring.

    Substitution Reactions: Finally, the substitution of the triazine ring with dibutylamine and fluorine atoms is carried out under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving azo compounds and their biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine involves its interaction with molecular targets through its azo and triazine groups. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)phenyl]azo]phenoxy]-1,3,5-triazin-2-amine
  • N,N-Dibutyl-4-chloro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine

Uniqueness

N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine is unique due to the presence of both fluorine and multiple azo groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

85401-48-5

Molecular Formula

C33H33FN8O

Molecular Weight

576.7 g/mol

IUPAC Name

N,N-dibutyl-4-fluoro-6-[4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenoxy]-1,3,5-triazin-2-amine

InChI

InChI=1S/C33H33FN8O/c1-3-5-22-42(23-6-4-2)32-35-31(34)36-33(37-32)43-26-18-16-25(17-19-26)39-41-30-21-20-29(27-14-10-11-15-28(27)30)40-38-24-12-8-7-9-13-24/h7-21H,3-6,22-23H2,1-2H3

InChI Key

DTGBAEHGWQQTRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=CC=C5

Origin of Product

United States

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